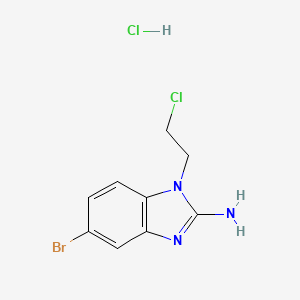
5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride: is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications. Benzimidazole derivatives are significant due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological systems effectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride typically involves the reaction of 5-bromo-1H-benzimidazole with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, methanol, ethanol.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized benzimidazole compounds.
Reduction Products: Reduced benzimidazole derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in organic synthesis and material science .
Biology: In biological research, it serves as a probe to study the interaction of benzimidazole derivatives with biological macromolecules, such as DNA and proteins .
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimicrobial, antiviral, and anticancer activities .
Industry: The compound finds applications in the development of corrosion inhibitors, dyes, and other industrial chemicals .
作用機序
The mechanism of action of 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
類似化合物との比較
- 1-(2-Chloroethyl)-2-benzimidazolone
- 5-Bromo-2-(2-chloroethyl)benzimidazole
- 2-(2-Chloroethyl)-1H-benzimidazole
Comparison: Compared to similar compounds, 5-bromo-1-(2-chloroethyl)-1H-1,3-benzodiazol-2-aminehydrochloride exhibits unique properties due to the presence of both bromine and chlorine atoms. These halogens enhance its reactivity and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
5-bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3.ClH/c10-6-1-2-8-7(5-6)13-9(12)14(8)4-3-11;/h1-2,5H,3-4H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKGEMSEYSHJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N2CCCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














